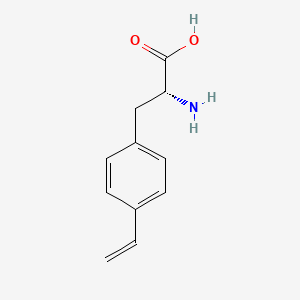![molecular formula C12H6BrIS B13143712 2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
2-Bromo-6-iododibenzo[b,d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-iododibenzo[b,d]thiophene is an organohalogen compound that belongs to the dibenzothiophene family. This compound is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core, which is a sulfur-containing heterocyclic aromatic compound. The unique substitution pattern of bromine and iodine on the dibenzothiophene ring makes this compound of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iododibenzo[b,d]thiophene typically involves halogenation reactions. One common method is the sequential halogenation of dibenzothiophene. The process generally starts with the bromination of dibenzothiophene to form 2-bromodibenzothiophene, followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-iododibenzo[b,d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for metal-halogen exchange) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzothiophenes, while coupling reactions can produce extended aromatic systems.
Aplicaciones Científicas De Investigación
2-Bromo-6-iododibenzo[b,d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2-Bromo-6-iododibenzo[b,d]thiophene exerts its effects depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Bromo-6-iododibenzo[b,d]thiophene can be compared with other halogenated dibenzothiophenes, such as:
2-Bromo-6-chlorodibenzo[b,d]thiophene: Similar structure but with chlorine instead of iodine, which may result in different reactivity and applications.
2-Iodo-6-bromodibenzo[b,d]thiophene: The positions of bromine and iodine are reversed, potentially affecting the compound’s chemical behavior.
2,6-Dibromodibenzo[b,d]thiophene: Contains two bromine atoms, which may influence its reactivity and suitability for specific applications.
The unique combination of bromine and iodine in this compound provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H6BrIS |
|---|---|
Peso molecular |
389.05 g/mol |
Nombre IUPAC |
2-bromo-6-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
Clave InChI |
IDMMLMCBDZNPOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)SC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


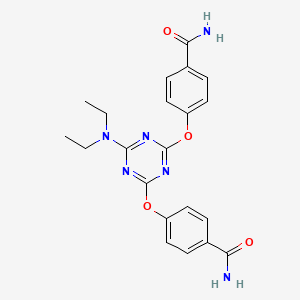

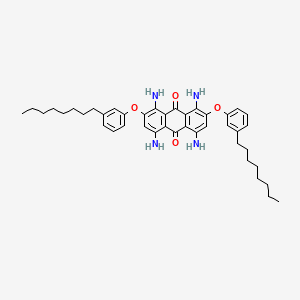
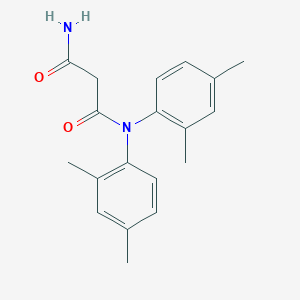

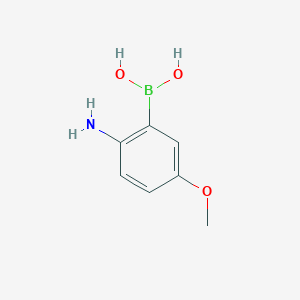
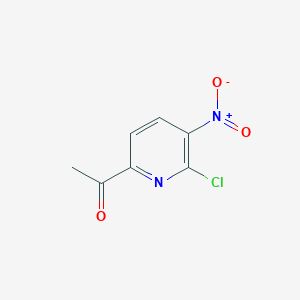
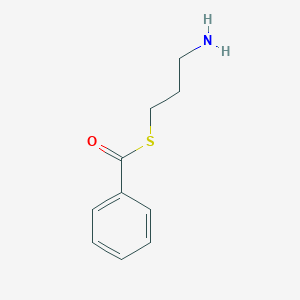
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
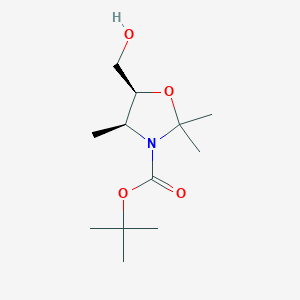
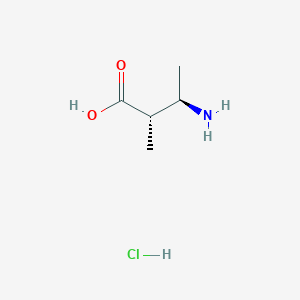

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
